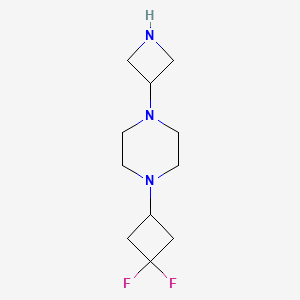
1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an azetidine ring and a difluorocyclobutyl group attached to a piperazine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.
Introduction of Difluorocyclobutyl Group: The difluorocyclobutyl group can be introduced via a nucleophilic substitution reaction using a difluorocyclobutyl halide and a suitable nucleophile.
Coupling with Piperazine: The final step involves coupling the azetidine and difluorocyclobutyl intermediates with piperazine under appropriate reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反応の分析
Types of Reactions: 1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of 1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors, enzymes, or proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine can be compared with other similar compounds, such as:
1-(Azetidin-3-yl)piperazine: Lacks the difluorocyclobutyl group, which may result in different chemical and biological properties.
4-(3,3-Difluorocyclobutyl)piperazine: Lacks the azetidine ring, which may affect its reactivity and applications.
The uniqueness of this compound lies in the combination of the azetidine ring and the difluorocyclobutyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H19F2N3 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
1-(azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine |
InChI |
InChI=1S/C11H19F2N3/c12-11(13)5-9(6-11)15-1-3-16(4-2-15)10-7-14-8-10/h9-10,14H,1-8H2 |
InChIキー |
ZNOGIOZOXXHTIO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2CC(C2)(F)F)C3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















